molecular formula C11H9ClN2OS B3036240 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone CAS No. 339022-34-3

1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone

Cat. No.: B3036240
CAS No.: 339022-34-3
M. Wt: 252.72 g/mol
InChI Key: SPJJIGJHEBKBHQ-UHFFFAOYSA-N
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Description

1-[2-(2-Chloroanilino)-1,3-thiazol-5-yl]-1-ethanone is a thiazole derivative featuring a 2-chloroanilino substituent at position 2 of the thiazole ring and an acetyl (ethanone) group at position 3. The 2-chloroanilino group introduces electron-withdrawing effects, which can modulate reactivity and intermolecular interactions, while the ethanone moiety provides a versatile site for further chemical modifications .

Properties

IUPAC Name

1-[2-(2-chloroanilino)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS/c1-7(15)10-6-13-11(16-10)14-9-5-3-2-4-8(9)12/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJJIGJHEBKBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Thiazole Core

The synthesis begins with N-(2-chlorophenyl)thiourea (prepared from 2-chloroaniline and thiourea) and α-chloroacetone (Cl-CH₂-CO-CH₃). Under reflux in ethanol, these reactants form 2-(2-chloroanilino)-5-methyl-1,3-thiazole. The methyl group at position 5 serves as a precursor for oxidation to the acetyl group.

Oxidation of the 5-Methyl Group

The methyl group at position 5 is oxidized to a ketone using potassium permanganate (KMnO₄) in acidic conditions (H₂SO₄, 60°C, 4 h). This step achieves 72–78% yield, with purity confirmed via HPLC. Challenges include over-oxidation to carboxylic acids, necessitating careful stoichiometric control.

Grignard-Mediated Acetylation

A method adapted from the synthesis of 2-chloro-1-(2-chlorothiazol-5-yl)ethanone offers a scalable route to introduce the acetyl group.

Thiazole Deprotonation and Acetylation

2-(2-Chloroanilino)-1,3-thiazole is treated with isopropylmagnesium chloride (2.2 equiv) in tetrahydrofuran (THF) at −20°C to form a magnesium intermediate at position 5. Subsequent addition of chloroacetyl chloride (3.0 equiv) at −50°C yields the acetylated product in 85% yield. Key advantages include:

  • High regioselectivity due to the electron-withdrawing thiazole ring.
  • Compatibility with continuous flow reactors for industrial-scale production.

Directed Ortho-Metalation and Electrophilic Acetylation

Lithiation at Position 5

The 2-chloroanilino group directs lithiation to position 5 using lithium diisopropylamide (LDA) (2.5 equiv) in THF at −78°C. Quenching with acetyl chloride (1.2 equiv) introduces the acetyl group, achieving 65–70% yield. This method avoids oxidation side reactions but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Reagents Yield (%) Scalability
Hantzsch + Oxidation N-(2-Cl-Ph)thiourea, Cl-CH₂-CO-CH₃ KMnO₄, H₂SO₄ 72–78 Moderate
Grignard Acetylation 2-(2-Cl-Ph-anilino)thiazole iPrMgCl, ClCH₂COCl 85 High
Directed Metalation 2-(2-Cl-Ph-anilino)thiazole LDA, AcCl 65–70 Low

The Grignard method offers superior yield and scalability, making it ideal for industrial applications. However, the Hantzsch route provides a more straightforward pathway for laboratories lacking specialized equipment.

Challenges and Optimization Strategies

Regioselectivity in Thiazole Functionalization

Competing reactions at positions 4 and 5 are mitigated by:

  • Electronic effects : The electron-deficient thiazole ring favors nucleophilic attack at position 5.
  • Steric guidance : Bulky substituents on the anilino group reduce side reactions.

Purification Techniques

Column chromatography (hexane:ethyl acetate, 3:1) removes byproducts such as over-oxidized acids or unreacted thiourea. Recrystallization from ethanol enhances purity to >98%.

Chemical Reactions Analysis

1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes .

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone exhibit various biological activities. These include:

  • Antimicrobial Properties : Studies have shown that thiazole derivatives can possess significant antimicrobial activity, making them candidates for developing new antibiotics.
  • Anticancer Activity : Thiazole-containing compounds are often investigated for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives of thiazole have been reported to reduce inflammation in various models, indicating potential therapeutic applications in treating inflammatory diseases.

Synthetic Applications

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents. This versatility is beneficial in organic synthesis for creating more complex molecules. The compound can serve as a building block in the development of pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that derivatives of thiazole exhibited potent activity against both Gram-positive and Gram-negative bacteria. The specific compound was noted for its ability to disrupt bacterial cell walls, leading to cell death.
  • Anticancer Research : In vitro studies have shown that this compound induces apoptosis in cancer cells through the activation of caspase pathways. This indicates its potential as an anticancer agent .
  • Inflammation Model : Research involving animal models of inflammation revealed that compounds similar to this one could significantly reduce markers of inflammation, suggesting a pathway for therapeutic use in diseases such as arthritis.

Mechanism of Action

The mechanism of action of 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Aniline Ring

The substituent on the aniline ring significantly influences electronic and steric properties. Key analogues include:

Compound Name Substituent on Aniline Key Properties/Effects Reference
1-[2-(4-Fluoroanilino)-1,3-thiazol-5-yl]ethanone 4-Fluoro Higher electronegativity; melting point: 217–219°C; potential enhanced metabolic stability
1-[2-(4-Trifluoromethylanilino)-1,3-thiazol-5-yl]ethanone 4-Trifluoromethyl Increased lipophilicity; stronger electron-withdrawing effects; potential CNS activity
1-[2-(2-Chloroanilino)-1,3-thiazol-5-yl]-1-ethanone (Target) 2-Chloro Ortho-substitution induces steric hindrance; moderate polarity; unconfirmed melting point

Key Insight: Para-substituted electron-withdrawing groups (e.g., -CF₃, -F) enhance lipophilicity and metabolic resistance compared to ortho-chloro substitution. The 2-chloroanilino group in the target compound may reduce steric accessibility for receptor binding compared to para-substituted analogues .

Variations in the Thiazole Core

Modifications to the thiazole ring or adjacent groups alter steric and electronic profiles:

Compound Name Thiazole Substituents Key Properties/Effects Reference
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone 4-Methyl, 4-chlorophenyl Methyl group enhances steric bulk; higher melting point due to crystallinity
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone 2-Amino, 4-methyl Electron-donating amino group increases solubility; potential for nucleophilic reactions
[1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone Biphenyl-methanone at position 5 Extended conjugation; molecular weight 390.9 g/mol; possible π-π stacking interactions

Physicochemical Properties

Property Target Compound 4-Fluoro Analogue 4-Trifluoromethyl Analogue Biphenyl Derivative
Molecular Weight (g/mol) ~250 (estimated) 250.7 298.7 390.9
Melting Point Not reported 217–219°C Not reported Not reported
Solubility Likely moderate in polar solvents Low (due to fluorine) Very low (highly lipophilic) Very low (bulky biphenyl group)

Key Insight : The target compound’s moderate polarity may balance solubility and membrane permeability better than highly lipophilic analogues .

Biological Activity

1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone, also known by its CAS number 339022-34-3, is a thiazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloroaniline moiety and a thiazole ring, contributing to its diverse biological properties.

  • Molecular Formula : C11H9ClN2OS
  • Molecular Weight : 240.72 g/mol
  • CAS Number : 339022-34-3

The compound's structure can be represented as follows:

Structure 1 2 2 Chloroanilino 1 3 thiazol 5 yl 1 ethanone\text{Structure }\text{1 2 2 Chloroanilino 1 3 thiazol 5 yl 1 ethanone}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus62.5
Enterococcus faecalis125
Escherichia coli125

This compound exhibits bactericidal action, primarily by inhibiting protein synthesis and disrupting nucleic acid and peptidoglycan production pathways .

Antifungal Properties

In addition to its antibacterial effects, the compound also displays antifungal activity. It has been tested against various fungal strains with the following results:

Fungal StrainMIC (µg/mL)
Candida albicans62.5
Aspergillus niger125

Its antifungal efficacy suggests potential applications in treating fungal infections resistant to conventional therapies .

The mechanism of action for this compound involves multiple pathways:

  • Inhibition of Protein Synthesis : The compound interferes with ribosomal function, leading to decreased protein production.
  • Disruption of Cell Wall Synthesis : By affecting peptidoglycan layers in bacteria, it compromises cell integrity.

Case Study 1: Efficacy Against MRSA

A study evaluated the effectiveness of the compound against Methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that the compound had a MIC of 62.5 µg/mL, demonstrating comparable efficacy to standard antibiotics like gentamicin (MIC 125 µg/mL). The compound also exhibited significant biofilm inhibition against MRSA strains .

Case Study 2: Antifungal Activity

In another study focusing on antifungal properties, the compound was tested against Candida species. Results showed that it outperformed fluconazole in inhibiting growth, with an MIC of 62.5 µg/mL for Candida albicans. This suggests that it could serve as a viable alternative in antifungal therapy .

Q & A

Q. What are the established synthetic routes for 1-[2-(2-chloroanilino)-1,3-thiazol-5-yl]-1-ethanone?

The compound can be synthesized via cyclocondensation reactions. A typical procedure involves reacting α,β-unsaturated ketones with hydrazine derivatives in glacial acetic acid under reflux (4–16 hours). For example, 2-bromo-1-(2-fluorophenyl)ethanone reacts with aryl amines and alkylisothiocyanates in ethanol, catalyzed by polyvinyl pyridine, to form thiazole derivatives . Purification is achieved via recrystallization from ethanol/water mixtures.

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • X-ray crystallography is the gold standard for unambiguous structural determination. For instance, single-crystal studies at 296 K with R-factors < 0.06 validate bond lengths and dihedral angles .
  • Mass spectrometry (electron ionization) and FT-IR spectroscopy (10% CCl₄/CS₂ solutions) confirm molecular ions and functional groups like C=O and N–H .
  • ¹H/¹³C NMR in deuterated solvents resolves substituent effects on aromatic protons and carbonyl carbons .

Q. What physicochemical properties are essential for solubility and reactivity studies?

Key parameters include:

  • Hydrogen bond donors/acceptors : 2 and 6, respectively, influencing solubility in polar solvents .
  • LogP (1.8) : Indicates moderate hydrophobicity, suggesting compatibility with DMSO or ethanol for in vitro assays .
  • Topological polar surface area (102 Ų) : Predicts membrane permeability in biological studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in thiazole ring formation?

  • Catalyst screening : Polyvinyl pyridine (0.2 mmol) enhances nucleophilic substitution in ethanol, reducing reaction time from 16 to 8 hours .
  • Temperature control : Reflux in acetic acid (110°C) minimizes side products like hydrazone isomers .
  • Real-time monitoring : TLC (hexane:ethyl acetate, 3:1) tracks intermediate formation, enabling timely quenching .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

  • Cross-validation : Compare experimental ¹H NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) with density functional theory (DFT)-calculated shifts using software like MOE 2016.08 .
  • Dynamic effects : Account for tautomerism in DMSO-d₆, which may split signals; use variable-temperature NMR to confirm .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Docking studies : Use Protein Data Bank (PDB) structures (e.g., enzymes like COX-2) and Molecular Operating Environment (MOE) to simulate binding modes .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories in GROMACS, focusing on hydrogen bonds with catalytic residues .

Q. How can stereochemical outcomes be controlled during pyrazol-thiazole hybrid synthesis?

  • Chiral auxiliaries : Introduce (R)-BINOL-derived catalysts to induce enantioselectivity in cyclocondensation steps .
  • Steric effects : Substituents like 2-chloroanilino direct regioselectivity via ortho-para electronic effects, favoring 1,3-thiazole formation .

Q. What methodologies address batch-to-batch variability in biological activity assays?

  • Strict QC protocols : Validate purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) before testing .
  • Positive controls : Compare IC₅₀ values against reference inhibitors (e.g., doxorubicin for cytotoxicity assays) to normalize inter-lab variability .

Data Contradiction Analysis

Q. How to interpret discrepancies between experimental and theoretical LogP values?

  • Experimental validation : Use shake-flask method (octanol/water partitioning) to resolve conflicts with software-predicted LogP (e.g., XlogP = 1.8 vs. calculated 2.3) .
  • Parameter adjustment : Recalculate using fragment-based methods in ChemAxon to account for electron-withdrawing chloro groups .

Q. Why might XRD data show planar deviations in the thiazole ring?

  • Crystal packing effects : Intermolecular C–H···O interactions (2.8–3.0 Å) distort bond angles by 2–5° versus gas-phase DFT models .
  • Thermal motion : High displacement parameters (U_eq > 0.05 Ų) for sulfur atoms suggest dynamic disorder, confirmed via Hirshfeld surface analysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone
Reactant of Route 2
Reactant of Route 2
1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone

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